![molecular formula C13H15NO2 B1629907 1-(2-methylpropyl)-1H-indole-3-carboxylic acid CAS No. 739365-10-7](/img/structure/B1629907.png)
1-(2-methylpropyl)-1H-indole-3-carboxylic acid
Overview
Description
1-(2-Methylpropyl)-1H-indole-3-carboxylic acid, also known as MPICA, is a synthetic organic compound that has several applications in the field of scientific research. It is a colorless, crystalline solid that has a melting point of 88-90°C and a boiling point of 248-250°C. MPICA is a useful compound for the synthesis of a variety of indole derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MPICA has been used in several biochemical and physiological studies, due to its ability to interact with various biological molecules. In
Scientific Research Applications
Synthesis and Reactivity
Carboxylation and Derivative Formation : A study by Nemoto et al. (2016) explains the carboxylation of various indoles to form 1-substituted indole-3-carboxylic acids. This process is significant for synthesizing various derivatives of indoles, including 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Nemoto et al., 2016).
Interactions with Metal Ions : Dendrinou-Samara et al. (1998) explored the interaction of anti-inflammatory drugs with metal ions, which includes compounds similar to 1-(2-methylpropyl)-1H-indole-3-carboxylic acid. These interactions are crucial for understanding the compound's potential in medicinal chemistry (Dendrinou-Samara et al., 1998).
Chemical Processes and Applications
Electrochemical Oxidation : Hu and Dryhurst (1993) investigated the electrochemical oxidation of indole-3-acetic acid, revealing complex reactions that could be relevant for understanding similar processes in compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Hu & Dryhurst, 1993).
Fused Ring Construction : Yamashita et al. (2009) focused on the synthesis of tetrasubstituted carbazoles through palladium-catalyzed oxidative coupling, a method potentially applicable to 1-(2-methylpropyl)-1H-indole-3-carboxylic acid derivatives (Yamashita et al., 2009).
Medicinal Chemistry and Pharmacology
- NMDA Receptor Antagonism : Baron et al. (2005) synthesized derivatives of indole-2-carboxylic acid as potent selective glycine-site NMDA receptor antagonists, suggesting potential neurological applications for related compounds (Baron et al., 2005).
Analytical Chemistry
- Phytohormones Analysis : Schmelz et al. (2003) developed methods for analyzing phytohormones, including indole-3-acetic acid, which could be adapted for compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Schmelz et al., 2003).
Fluorescence and Optical Properties
- Fluorescence Studies : Queiroz et al. (2007) synthesized methyl 3-arylindole-2-carboxylates, demonstrating fluorescence properties in different solvents. Such properties might be relevant for similar compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Queiroz et al., 2007).
properties
IUPAC Name |
1-(2-methylpropyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)7-14-8-11(13(15)16)10-5-3-4-6-12(10)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWSUEFMFADENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630532 | |
Record name | 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-1H-indole-3-carboxylic acid | |
CAS RN |
739365-10-7 | |
Record name | 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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